Methyl 1-ethylindole-4-carboxylate
Description
Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Research
Indole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.gov This designation stems from their proven ability to bind to a wide range of biological targets with high affinity, leading to a spectrum of pharmacological activities. The indole framework is a core component of the essential amino acid tryptophan and is found in numerous natural products and FDA-approved drugs.
The structural versatility of the indole ring allows for the design of compounds that can target various biological pathways, making them valuable in the development of new therapeutic agents. rsc.org Research has demonstrated the efficacy of indole-based compounds in oncology, infectious disease management, and anti-inflammatory therapies. rsc.org
Overview of Academic Research Directions for Methyl 1-ethylindole-4-carboxylate and Analogs
This compound is a focal point of academic research primarily due to its role as a versatile precursor for more elaborate molecular structures. evitachem.com Investigations are centered on its application in organic synthesis, where it serves as a foundational building block for novel pharmaceuticals and advanced materials. evitachem.com Its unique structure allows for strategic modifications to the indole ring, making it an essential intermediate in the synthesis of bioactive molecules. chemimpex.com
Key Research Areas:
Organic Synthesis: The compound is extensively used as a starting material or intermediate for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals. evitachem.com Its reactivity allows for functionalization at various positions on the indole ring. evitachem.com
Medicinal Chemistry: While specific biological activities for this compound are still under broad investigation, its structural analogs, such as indole-3-carboxylic acid and indole-5-carboxylic acid derivatives, have shown significant potential as anticancer and antihypertensive agents, respectively. nih.govnih.gov Researchers utilize this scaffold to develop novel compounds targeting specific enzymes or receptors. evitachem.com
Materials Science: There is growing interest in exploring indole derivatives, including this compound, for the development of new materials with unique electronic or optical properties. evitachem.com
A key structural analog, Methyl indole-4-carboxylate , which differs only by the absence of the N-ethyl group, is also a significant compound in research. It serves as a crucial intermediate for pharmaceuticals targeting neurological disorders and is also used in creating agrochemicals and functional dyes. chemimpex.com Synthetic routes to this analog often start from materials like methyl 2-methyl-3-nitrobenzoate. evitachem.comorgsyn.org
Conceptual Frameworks Guiding Indole Carboxylate Investigations
Research into indole carboxylates is not random but guided by established conceptual frameworks that aim to efficiently discover and optimize compounds with desired properties.
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating new and more efficient ways to synthesize and functionalize the indole carboxylate core. This includes developing regioselective reactions that allow for precise modification at specific positions of the indole nucleus, which can be challenging. evitachem.com For example, strategies for the selective N1-alkylation of the indole ring are crucial for synthesizing compounds like this compound. evitachem.com Other advanced methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and palladium-catalyzed carbonylation, are employed to expand the diversity of accessible indole derivatives. evitachem.combeilstein-journals.org These synthetic innovations are fundamental to enabling the exploration of chemical space and advancing SAR studies.
Target-Based Drug Design: In medicinal chemistry, investigations are often guided by a target-based approach. Researchers identify a specific biological target, such as an enzyme or receptor implicated in a disease, and then design or screen for indole carboxylate derivatives that can bind to and modulate the activity of that target. nih.gov This framework relies on an understanding of the three-dimensional structure of the target and employs computational tools like molecular docking to predict how different indole derivatives might interact with the binding site. acs.org
Below is an interactive data table summarizing the properties of this compound.
| Property | Value |
| IUPAC Name | methyl 1-ethyl-1H-indole-4-carboxylate |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2306262-09-7 |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), dichloromethane), less soluble in water |
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-ethylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-8-7-9-10(12(14)15-2)5-4-6-11(9)13/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHIMYLCTMQPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of Methyl 1 Ethylindole 4 Carboxylate
Functional Group Interconversions of the Carboxylate Moiety
The carboxylate moiety in methyl 1-ethylindole-4-carboxylate is a versatile functional group that can undergo a variety of transformations to yield different derivatives. These transformations are crucial for synthesizing a diverse range of indole-based compounds.
Hydrolysis of the Methyl Ester to the Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by treating the ester with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol (B129727). This process effectively cleaves the ester bond, yielding 1-ethylindole-4-carboxylic acid. chemicalbook.com The resulting carboxylic acid is a key intermediate for further functionalization. sigmaaldrich.com
For example, the hydrolysis of methyl 1-methyl-1H-indole-4-carboxylate to 1-methyl-1H-indole-4-carboxylic acid can be achieved in high yield (94%) by reacting it with aqueous lithium hydroxide in a tetrahydrofuran and methanol solution at 30°C for 18 hours. chemicalbook.com
Reductive Transformations of the Ester Group
The ester group of this compound can be reduced to an alcohol. Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be employed for this purpose. For instance, methyl indole-4-carboxylate can be reduced to 4-hydroxymethylindole. google.com
Another notable reduction involves the use of sodium borohydride in carboxylic acid media, which can lead to the reduction of the indole (B1671886) ring itself. For example, the reaction of indole with sodium borohydride in glacial acetic acid results in the formation of N-ethylindoline. mdma.ch This reaction proceeds through the protonation of the indole at the C3 position, followed by reduction of the resulting indoleninium ion. mdma.ch
Derivatization of the Carboxylic Acid for Further Functionalization
The carboxylic acid obtained from hydrolysis can be derivatized in numerous ways to create a wide array of compounds. One common strategy is to convert the carboxylic acid into an acid chloride, which can then react with various nucleophiles.
Furthermore, the carboxylic acid group can be used as a handle for coupling reactions. For instance, carboxylic acids can be derivatized for analysis by liquid chromatography-mass spectrometry (LC-MS) by reacting them with reagents like 4-bromo-N-methylbenzylamine. tulane.edunih.gov This derivatization facilitates detection and identification. tulane.edu Heteroaromatic carboxylic acids, including unprotected indoles, have been shown to be tolerated in some coupling reactions, providing moderate yields of the desired products. acs.orgacs.org
Reactivity at the Indole Core and Substituent Effects
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the indole ring, in this case, the 1-ethyl and 4-carboxylate groups, play a significant role in directing the regioselectivity of these reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring
Electrophilic substitution reactions are characteristic of indoles. wikipedia.org The most favored positions for electrophilic attack on the indole ring are typically the C3 and C2 positions due to electronic factors. researchgate.net However, the presence of substituents can alter this reactivity. For instance, the C4-position of indoles can be functionalized through transition metal-catalyzed C-H activation, often requiring a directing group. rsc.orgacs.org
While electrophilic substitution is more common, nucleophilic substitution can also occur on the indole ring, particularly when activated by electron-withdrawing groups or through specific reaction pathways. clockss.orglibretexts.orgyoutube.comsavemyexams.comlibretexts.org For example, 1-methoxyindole-3-carboxaldehyde has been shown to undergo nucleophilic substitution at the 2-position. clockss.org
The table below summarizes the typical reactivity of the indole ring:
| Position | Reactivity | Notes |
| C3 | Most nucleophilic position, prone to electrophilic attack. researchgate.net | Often the primary site of reaction with electrophiles. |
| C2 | Second most nucleophilic position. | Substitution at this position can occur, especially if C3 is blocked. researchgate.net |
| N1 | The N-H proton is acidic and can be removed by a base, making the nitrogen nucleophilic. researchgate.net | In 1-ethylindole, this position is already substituted. |
| Benzene (B151609) Ring (C4-C7) | Less reactive towards electrophiles compared to the pyrrole (B145914) ring. | Functionalization often requires specific catalysts or directing groups. rsc.orgacs.org |
Oxidative Coupling Reactions and Dimerization Pathways
Indoles can undergo oxidative coupling reactions to form dimers or couple with other nucleophiles. nih.govacs.orgacs.orgnih.govbaranlab.org These reactions can be promoted by various oxidizing agents. The outcome of these reactions, including the position of coupling, is influenced by the substituents on the indole ring and the reaction conditions. For example, the oxidative coupling of indoles with methyl ketones can lead to C3-dicarbonylation. acs.org The electronic effects of substituents play a crucial role, with electron-withdrawing groups potentially increasing reactivity in certain oxidative coupling reactions. acs.org
Dimerization of indoles can also occur under oxidative conditions, leading to the formation of bi-indole structures. nih.gov The specific linkage between the indole units depends on the reaction conditions and the substitution pattern of the starting indole.
Rearrangement and Migration Studies of Indole Functionalities
The indole scaffold, while generally aromatic and stable, can participate in a variety of rearrangement and functionalization reactions that modify its core structure. While specific rearrangement studies on this compound are not extensively documented, the reactivity of the broader indole class provides a framework for its potential transformations.
Advanced synthetic methods have enabled the "editing" of the indole skeleton itself. One such strategy involves a late-stage nitrogen atom insertion to transform indole scaffolds into quinazoline (B50416) or quinoxaline (B1680401) motifs. chemrxiv.org This type of core editing represents a profound rearrangement, converting the five-membered pyrrole ring of the indole into a six-membered pyrimidine (B1678525) or pyrazine (B50134) ring, respectively. Such transformations offer a pathway to create bioisosteric analogues of indole-containing compounds, significantly expanding the accessible chemical space for applications like drug discovery. chemrxiv.org
Furthermore, transition-metal-catalyzed reactions can facilitate the functionalization of the indole ring through C-H activation. For instance, rhodaelectro-catalyzed double dehydrogenative Heck reactions have been developed for indole-2-carboxylic acids. acs.org In these processes, a weakly coordinating group like a carboxylate directs the catalyst to activate specific C-H bonds, leading to complex cyclizations. acs.org A proposed mechanism involves the initial carboxyl-assisted activation of the C3–H bond, which is often a reversible step. acs.org Although this example is for an indole-2-carboxylate, similar principles of C-H activation could potentially be applied to the 4-carboxylate isomer to induce migrations or rearrangements, leading to novel functionalized indoles.
These advanced methods highlight the latent reactivity of the indole nucleus, suggesting that this compound could serve as a substrate for complex skeletal rearrangements beyond simple substitution reactions on the aromatic ring.
**3.3. Advanced Derivatization Strategies for Complex Structures
The methyl ester at the 4-position of this compound is a key functional group that serves as a versatile handle for the synthesis of more complex derivatives.
The conversion of the methyl ester of this compound into amide and hydrazide derivatives is a fundamental and crucial transformation for creating new chemical entities with diverse biological and chemical properties.
Amide Synthesis: The most common route to forming an amide from the methyl ester involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine. The initial hydrolysis can be achieved under basic conditions, for example, using potassium hydroxide in ethanol (B145695). nih.gov The resulting indole-4-carboxylic acid can then be coupled with a primary or secondary amine using a peptide coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). nih.govacs.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the stable amide bond. nih.gov This method is widely used for synthesizing libraries of indole-2- and -3-carboxamides. nih.gov
Hydrazide Synthesis: The formation of a carbohydrazide (B1668358) is typically more direct. Reacting the parent ester, this compound, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol is an effective method. nih.govresearchgate.net This reaction, known as hydrazinolysis, involves the nucleophilic substitution of the methoxy (B1213986) group of the ester by hydrazine to yield the corresponding 1-ethylindole-4-carbohydrazide. nih.govresearchgate.net These hydrazide derivatives are stable intermediates and serve as valuable building blocks themselves. For example, they can be condensed with various aldehydes and ketones to form N-acylhydrazones, a class of compounds with significant therapeutic interest. researchgate.netnsmsi.ir
The table below summarizes these key derivatization reactions.
| Starting Material | Target Derivative | Key Reagents | Reaction Type | Reference |
| This compound | 1-Ethylindole-4-carboxylic acid | KOH, Ethanol/Water | Saponification (Hydrolysis) | nih.gov |
| 1-Ethylindole-4-carboxylic acid | 1-Ethyl-N-(substituted)indole-4-carboxamide | Amine (R-NH₂), EDCI or BOP | Amide Coupling | nih.govacs.org |
| This compound | 1-Ethylindole-4-carbohydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinolysis | nih.govresearchgate.net |
| 1-Ethylindole-4-carbohydrazide | N'-substituted-1-ethylindole-4-carbohydrazide (Hydrazone) | Aldehyde or Ketone | Condensation | researchgate.netnsmsi.ir |
This table is generated based on established chemical principles for indole carboxylates.
For detailed analytical studies, particularly using mass spectrometry (MS), the chemical derivatization of functional groups can significantly enhance detection sensitivity and specificity. researchgate.net Both the carboxylate and the indole nitrogen functionalities of this compound can be targeted for such derivatization.
Derivatization of the Carboxylate Group: The methyl ester can be hydrolyzed to the carboxylic acid, which is often challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS) due to poor retention on reversed-phase columns and inefficient ionization. nih.gov To overcome this, the carboxylic acid can be "tagged" using a derivatization reagent. A common strategy is amide coupling with a specially chosen amine using an activating agent like EDC. nih.gov For instance, using a reagent like 4-bromo-N-methylbenzylamine introduces a bromine atom, which has a characteristic isotopic pattern (79Br and 81Br) that is easily recognizable in a mass spectrum, confirming the identity of the derivatized analyte. nih.gov This type of tagging also increases the hydrophobicity of the molecule, improving its retention in reversed-phase chromatography, and often incorporates a tertiary amine to enhance proton affinity for positive mode electrospray ionization (ESI). nih.gov
Derivatization of the Indole Functionality: The indole ring itself, specifically the indole nitrogen, can be selectively modified. A method has been developed for the derivatization of tryptophan residues (which contain an indole group) using malondialdehyde under acidic conditions. nih.gov This reaction results in the attachment of a substituted acrolein moiety to the indole nitrogen. The newly introduced aldehyde group is reactive and can be further converted into other functionalities, such as a hydrazone, by reacting it with a hydrazide compound. nih.gov This provides a two-step derivatization strategy that can introduce a tag for spectroscopic analysis or affinity purification. nih.gov While the N1 position of this compound is already substituted with an ethyl group, similar principles could be applied to modify the indole ring itself for analytical purposes.
The table below outlines these advanced derivatization strategies for enhanced analysis.
| Functional Group Targeted | Derivatization Strategy | Reagent Example | Purpose | Reference |
| Carboxylic Acid (from ester hydrolysis) | Amide coupling with a tagging agent | 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | Improved LC retention, enhanced ESI-MS signal, characteristic isotope pattern for identification | nih.gov |
| Carboxylic Acid (from ester hydrolysis) | Amide coupling with a tertiary amine tag | N,N-Diethylethylenediamine + HATU/HOAt | Increased hydrophobicity and proton affinity, allows positive mode ESI analysis | nih.gov |
| Indole Ring | Reaction with dialdehydes | Malondialdehyde | Introduces a reactive aldehyde handle for further tagging | nih.gov |
This table is generated based on derivatization techniques reported for the specified functional groups.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, a complete and unambiguous assignment of the molecule's atomic connectivity can be achieved.
The ¹H NMR spectrum of Methyl 1-ethylindole-4-carboxylate provides specific information about the electronic environment of each proton in the molecule. Protons in different chemical environments resonate at different frequencies, known as chemical shifts (δ), reported in parts per million (ppm).
The spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) core, the protons of the N-ethyl group, and the protons of the methyl ester group. The aromatic region (typically δ 7.0-8.0 ppm) will feature signals for protons H-2, H-3, H-5, H-6, and H-7. libretexts.org The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) typically exhibit coupling to their neighbors, resulting in doublet or triplet splitting patterns. youtube.com The H-2 and H-3 protons on the pyrrole (B145914) ring often appear as distinct doublets.
The N-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern for an ethyl group attached to a heteroatom. The methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, as it has no adjacent protons to couple with. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2-7.4 | d | ~3.0 |
| H-3 | ~6.7-6.9 | d | ~3.0 |
| H-5 | ~7.8-7.9 | dd | J = ~8.0, 1.0 |
| H-6 | ~7.2-7.3 | t | J = ~8.0 |
| H-7 | ~7.6-7.7 | dd | J = ~8.0, 1.0 |
| N-CH₂ | ~4.2-4.4 | q | J = ~7.2 |
| N-CH₂CH ₃ | ~1.4-1.6 | t | J = ~7.2 |
| O-CH₃ | ~3.9-4.0 | s | N/A |
Note: Predicted values are based on analogous indole derivatives and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. libretexts.org Generally, sp²-hybridized carbons (aromatic and carbonyl) resonate at lower fields (δ 110-170 ppm), while sp³-hybridized carbons (aliphatic) appear at higher fields (δ 10-60 ppm). libretexts.org
For this compound, ten distinct signals are expected for the ten carbon atoms of the core indole and ester structure, plus two additional signals for the N-ethyl group. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at the lowest field (δ ~167 ppm). libretexts.org The eight carbons of the indole ring will appear in the aromatic region (δ ~100-140 ppm). The aliphatic carbons of the N-ethyl group and the methyl ester will be found at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167.0 |
| C-2 | ~125.0 |
| C-3 | ~102.0 |
| C-3a | ~128.0 |
| C-4 | ~118.0 |
| C-5 | ~122.0 |
| C-6 | ~121.0 |
| C-7 | ~110.0 |
| C-7a | ~136.0 |
| O-CH₃ | ~52.0 |
| N-CH₂ | ~42.0 |
| N-CH₂C H₃ | ~15.0 |
Note: Predicted values are based on data from similar indole carboxylate structures. Actual experimental values may vary. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-5/H-6, H-6/H-7) and between the pyrrole protons (H-2/H-3). It would also clearly show the correlation between the methylene and methyl protons of the N-ethyl group. tetratek.com.tr
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~52.0 ppm, confirming their assignment as the O-CH₃ group. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular fragments. libretexts.org Key HMBC correlations would include:
A cross-peak from the N-CH₂ protons to indole carbons C-2 and C-7a, confirming the position of the ethyl group on the nitrogen atom.
Correlations from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and the C-4 carbon of the indole ring, confirming the position of the carboxylate group. tetratek.com.tr
Correlations from H-5 to C-4 and C-7, and from H-3 to C-2 and C-3a, further solidifying the assignments of the indole ring system. researchgate.net
Table 3: Key Expected 2D NMR Correlations for Structural Assignment
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-6 ↔ H-5, H-7 | Connectivity of the benzene ring protons. tetratek.com.tr |
| N-CH₂ ↔ N-CH₂CH ₃ | Confirms ethyl group connectivity. | |
| HSQC | H-2 ↔ C-2 | Direct assignment of protonated carbons. sdsu.edu |
| O-CH₃ ↔ O-CH₃ | ||
| N-CH₂ ↔ N-CH₂ | ||
| HMBC | N-CH₂ → C-2, C-7a | Confirms N-alkylation. researchgate.net |
| O-CH₃ → C=O, C-4 | Confirms ester position at C-4. | |
| H-5 → C-4, C-3a, C-7 | Confirms substitution pattern on the benzene ring. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. A key feature in the FT-IR spectrum of this compound would be the strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the 1700-1730 cm⁻¹ region. nih.govrsc.org The absence of a broad N-H stretching band around 3300-3400 cm⁻¹ confirms the substitution at the N-1 position of the indole ring. researchgate.net
Table 4: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Ester C=O | Stretch | ~1715 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Variable |
| Ester C-O | Stretch | 1100-1300 | Strong |
Note: Frequencies are approximate and based on typical values for these functional groups. rsc.orgresearchgate.net
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information on vibrational modes. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. researchgate.net
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations of the indole ring are expected to produce strong and sharp signals in the 1400-1620 cm⁻¹ region. ias.ac.in The C-C stretching modes of the carbon framework are also typically well-defined. researchgate.net The ester carbonyl (C=O) stretch is also observable in Raman spectra, though often with less intensity than in the corresponding FT-IR spectrum. ias.ac.in The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule.
Table 5: Characteristic Raman Shift Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050-3150 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Strong |
| Ester C=O | Stretch | ~1715 | Weak-Medium |
| Aromatic Ring | C=C Stretch / Ring Breathing | 1400-1620 | Strong |
Note: Frequencies and intensities are approximate and based on typical values for these functional groups. ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
For an indole derivative like this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the aromatic indole ring system. The indole chromophore typically exhibits two main absorption bands. The first, appearing at higher wavelengths (around 260-290 nm), corresponds to the ¹Lₐ ← ¹A transition, while the second, at lower wavelengths (around 200-220 nm), is attributed to the ¹Bₐ ← ¹A transition. The presence of the ethyl group at the N1-position and the methyl carboxylate group at the C4-position can induce subtle shifts (either bathochromic or hypsochromic) in these absorption maxima and may also affect their intensities.
A study on the related compound, methyl indole-4-carboxylate, has been noted to include an analysis of its UV spectrum, indicating the utility of this technique for characterizing the electronic properties of this class of compounds. bldpharm.com The specific λmax values for this compound would provide insight into the electronic effects of the N-ethyl substituent compared to an N-H or N-methyl group.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) | Solvent |
| ¹Lₐ ← ¹A | 260-290 nm | Moderate | Methanol (B129727) or Ethanol (B145695) |
| ¹Bₐ ← ¹A | 200-220 nm | High | Methanol or Ethanol |
Note: This table represents expected values based on the general electronic properties of indole derivatives. Actual experimental values would be required for confirmation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is a critical step in the identification of a newly synthesized compound or for confirming the identity of a known one.
For this compound, with a molecular formula of C₁₂H₁₃NO₂, the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, should be in close agreement, typically within a few parts per million (ppm).
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. The fragmentation of the molecular ion of this compound would likely proceed through characteristic pathways for indole derivatives and esters. For instance, common fragmentation patterns could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or cleavage of the ethyl group from the indole nitrogen. The study of such fragmentation is crucial for distinguishing between isomers.
While specific HRMS data for this compound was not found, studies on other functionalized indoles have demonstrated the power of HRMS in confirming their structures and elucidating fragmentation pathways. mdpi.commdpi.commdpi.com For example, the HRMS analysis of related indole carboxylate derivatives has been used to confirm their calculated molecular formulas. nih.gov
Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₂H₁₃NO₂)
| Ion | Calculated m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 204.0968 | Protonated molecular ion |
| [M-OCH₃]⁺ | 172.0706 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | 144.0808 | Loss of the methyl carboxylate group |
| [M-C₂H₄]⁺ | 176.0655 | Loss of ethylene (B1197577) from the N-ethyl group |
Note: This table presents predicted fragmentation patterns. Experimental verification is necessary.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis
A successful single-crystal X-ray diffraction experiment on this compound would reveal the planarity of the indole ring, the orientation of the ethyl and methyl carboxylate substituents relative to the ring, and the precise bond lengths and angles of the entire molecule. This data would serve as the ultimate confirmation of its chemical structure.
It is also possible for a compound to exist in different crystalline forms, known as polymorphs. Each polymorph can have distinct physical properties, such as melting point, solubility, and stability. X-ray crystallography is the primary method for identifying and characterizing these different polymorphic forms. While no specific crystal structure or polymorphs for this compound have been reported in the searched literature, the study of related indole derivatives by X-ray crystallography is common for structural confirmation. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of medium-sized organic molecules like Methyl 1-ethylindole-4-carboxylate. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ijrar.org
Table 1: Selected Optimized Geometrical Parameters for a Representative Indole (B1671886) Carboxylate Derivative (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.216 |
| C-O | 1.388 |
| C-N (pyrrole) | ~1.38 |
| C-C (indole) | ~1.37 - 1.45 |
| C-N-C Angle | ~108 - 110 |
| N-C=O Angle | ~110 - 112 |
Note: This table presents typical values for a related indole carboxylate and serves as an illustrative example. Specific values for this compound would require a dedicated computational study.
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. ijrar.org The Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate to a particular vibrational mode. ijrar.org For instance, the characteristic C-H stretching frequencies of the aromatic rings and the ethyl group, as well as the strong absorption of the C=O bond in the ester group, can be precisely assigned. ijrar.org
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.netdergipark.org.tr The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. researchgate.netmaterialsciencejournal.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive. researchgate.net These calculations provide insights into the charge transfer that can occur within the molecule. dergipark.org.tr
Table 2: Frontier Molecular Orbital Properties for a Representative Indole Derivative
| Property | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These values are illustrative for a related indole derivative. The exact values for this compound would depend on the specific computational method and level of theory used.
Electron Density and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis
While no specific MEP or Fukui function analyses have been published for this compound, studies on similar molecules, such as 1-Methyl-indole-3-carboxaldehyde, offer valuable parallels.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting reactivity and intermolecular interactions. For an indole carboxylate, the MEP map would likely show a region of negative potential (red) around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack. Conversely, the regions around the indole nitrogen and the aromatic protons would likely exhibit positive potential (blue), suggesting their role as electron-deficient centers.
Fukui function analysis is another tool derived from density functional theory (DFT) that helps in predicting the local reactivity of a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis can pinpoint the most probable sites for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would be instrumental in understanding its reactivity in various chemical reactions.
Intermolecular Interactions and Solid-State Property Prediction
The solid-state properties of a molecule are governed by the nature and strength of its intermolecular interactions. Computational methods are pivotal in elucidating these interactions.
Although direct computational studies on the hydrogen bonding and stacking interactions of this compound are absent, research on other indole derivatives provides a solid foundation for what to expect.
Hydrogen Bonding: While this compound lacks a traditional hydrogen bond donor like an N-H group (due to the ethyl substitution), it can act as a hydrogen bond acceptor. The carbonyl oxygen of the ester group and the indole nitrogen could form hydrogen bonds with suitable donor molecules. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can characterize the strength and nature of these potential interactions.
Stacking Interactions: The planar indole ring system is prone to π-π stacking interactions, which are crucial in determining the crystal packing and solid-state architecture. The presence of the ethyl group at the 1-position and the carboxylate group at the 4-position would influence the geometry and energetics of these stacking arrangements. Computational studies can quantify the dispersion and electrostatic contributions to these interactions.
The energetic and thermodynamic properties of a compound are fundamental to understanding its stability and behavior in different environments.
Energetic Properties: DFT calculations can be employed to determine the optimized geometry and total electronic energy of this compound. From these, important energetic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be derived. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Thermodynamic Properties: Computational methods can also predict various thermodynamic properties, such as the enthalpy of formation, entropy, and heat capacity. For instance, the gas-phase enthalpy of formation can be estimated using high-level ab initio methods. These calculated values, when compared with experimental data (if available), provide a comprehensive understanding of the compound's thermodynamic stability.
Data Tables
As no specific experimental or computational data for this compound is available, representative data tables for related indole derivatives are presented below to illustrate the type of information that would be generated from such studies.
Table 1: Representative Calculated Thermodynamic Properties for an Indole Carboxylate Derivative
| Property | Value | Unit |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -234.4 ± 2.4 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation | 105.2 ± 1.5 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -339.6 ± 2.8 | kJ·mol⁻¹ |
Note: The data in this table is for Ethyl 1H-indole-2-carboxylate and is presented for illustrative purposes.
Table 2: Representative Calculated Interaction Energies for Indole with Water
| Interaction Type | Interaction Energy | Unit |
| σ-type (N-H···O) | -23.6 | kJ·mol⁻¹ |
| π-type | -18.8 | kJ·mol⁻¹ |
Note: This data represents the interaction of the parent indole molecule with water and illustrates the different types of intermolecular forces at play.
Mechanistic Elucidation of Reactions Involving Indole Carboxylates
Exploration of Catalytic Reaction Mechanisms
Catalysis is central to the efficient and selective functionalization of indole (B1671886) rings. Both transition metals and simple acid/base systems can be employed to mediate a wide range of transformations on the indole carboxylate scaffold.
Transition Metal-Catalyzed Pathways (e.g., Rhodium-Catalyzed Double Dehydrogenative Heck Reaction)
Transition metal catalysis offers powerful tools for C-H bond activation and functionalization. Rhodium, in particular, has been instrumental in developing novel reactions for indoles. The dehydrogenative Heck reaction, for instance, allows for the coupling of indoles with alkenes without pre-functionalization of the indole ring.
In a rhodium(III)-catalyzed dehydrogenative Heck reaction, the mechanism typically begins with the coordination of the indole nitrogen to the rhodium center. This is followed by a directed C-H activation/metalation step, forming a rhodacycle intermediate. For an indole carboxylate, the specific site of C-H activation can be influenced by directing groups. Subsequently, the alkene partner coordinates to the rhodium center and inserts into the rhodium-carbon bond. A β-hydride elimination step then releases the alkenylated indole product and a rhodium-hydride species. The catalytic cycle is completed by an oxidation step that regenerates the active rhodium(III) catalyst. researchgate.netdigitellinc.com
While a "double" dehydrogenative Heck reaction is less common, it would imply a sequential process functionalizing two different positions on the indole or a coupled substrate. The kinetic studies of related Rh(II)-catalyzed C-H functionalizations have shown that the C-H insertion step is often rate-determining. acs.org The efficiency of these catalytic systems can be enhanced through the use of specific ligands and additives. For instance, novel electron-deficient Rh(III) catalysts have demonstrated greater effectiveness than traditional catalysts for certain substrates in intramolecular Heck-type reactions. researchgate.net
Table 1: Key Steps in a Proposed Rh(III)-Catalyzed Dehydrogenative Heck Reaction
| Step | Description | Intermediate Species |
| 1. Coordination | The indole substrate coordinates to the Rh(III) catalyst. | Indole-Rh(III) Complex |
| 2. C-H Activation | Intramolecular C-H bond cleavage to form a rhodacycle. | Rhodacycle |
| 3. Alkene Insertion | Coordination and insertion of the alkene into the Rh-C bond. | Alkyl-Rhodium Complex |
| 4. β-Hydride Elimination | Elimination of a hydride to release the product. | Alkenylated Indole + Rh-H |
| 5. Re-oxidation | The Rh-H species is re-oxidized to regenerate the active Rh(III) catalyst. | Active Rh(III) Catalyst |
Acid- and Base-Catalyzed Transformations and Their Intermediates
Acid and base catalysis provides fundamental pathways for transforming indole carboxylates. These reactions proceed through distinct intermediates depending on the pH of the medium.
Base-Catalyzed Reactions: In the presence of a strong base, such as lithium tert-butoxide (LiOtBu), the N-H proton of an indole can be abstracted, generating a highly nucleophilic indolyl anion. wikipedia.orgacs.org This anion can then participate in various reactions. A key transformation is carboxylation, where the anion reacts with carbon dioxide (CO₂) to form an indole-carboxylate. wikipedia.orgacs.org To prevent the reverse reaction (decarboxylation), a significant excess of the base is often required. acs.org The intermediate in these reactions is the resonance-stabilized indolide anion, where the negative charge is delocalized over the pyrrole (B145914) ring, enhancing its reactivity at specific carbon positions.
Decarboxylation of indole-3-carboxylic acids can also be achieved under basic conditions, sometimes promoted by solvents like acetonitrile (B52724) or catalyzed by bases such as potassium carbonate (K₂CO₃). nih.gov
Acid-Catalyzed Reactions: Under acidic conditions, the indole ring is protonated, typically at the C3 position, which is the most nucleophilic site. This generates an indoleninium ion intermediate. This electrophilic intermediate can then react with various nucleophiles. For example, a Lewis acid-catalyzed double addition of indoles to ketones proceeds through the activation of the ketone by the Lewis acid, followed by nucleophilic attack from two indole molecules to form bis(indolyl)methanes. acs.org In other instances, acidic conditions can facilitate dediazoniation processes, which can lead to the formation of carboxylic acid side products through subsequent oxidation. montana.edu
Mechanistic Insights into Functional Group Transformations and Migrations
The indole nucleus and its substituents can undergo a variety of transformations and migrations, often with complex underlying mechanisms. For indole carboxylates, these can involve modifications to the indole ring itself or reactions involving the ester group.
Functional group transformations on the indole scaffold are often achieved through C-H functionalization, which avoids the need for pre-installed leaving groups. For example, palladium-catalyzed intramolecular C-H silylation of 1-(2-iodophenyl)-1H-indoles allows for the introduction of silicon-containing moieties. The mechanism involves the formation of a key palladium intermediate via a C-H activation pathway.
Rearrangements and migrations are also known. In the synthesis of certain fused heterocyclic systems from indole-2-carboxylic derivatives, a carbonyl 1,2-migration has been observed as a key step. In other systems, such as the prenylation of indoles catalyzed by prenyltransferase enzymes, it has been suggested that the reaction may proceed through an initial electrophilic attack at the highly nucleophilic C3 position, followed by a rearrangement or migration to yield the final, thermodynamically more stable product at a different position on the ring. These migrations are governed by the relative stability of cationic intermediates and the specific architecture of the enzyme's active site.
Carboxylate Migration Studies
There is no available information regarding carboxylate migration studies specifically for Methyl 1-ethylindole-4-carboxylate or closely related indole-4-carboxylate derivatives. Mechanistic investigations into acyl or carboxyl group migrations in other heterocyclic systems have been conducted, often employing computational methods like Density Functional Theory (DFT) to understand the transition states and energy barriers. However, such studies focused on the indole-4-carboxylate scaffold are absent from the current body of scientific literature.
Stereochemical Control and Regioselectivity in Indole Transformations
While the principles of stereochemical control and regioselectivity are fundamental in indole chemistry, their specific application to this compound is not documented. General strategies for achieving stereocontrol in indole reactions often involve the use of chiral auxiliaries, catalysts, or reagents. Regioselectivity in electrophilic substitution reactions of indoles is typically directed to the C3 position, but can be influenced by the nature and position of substituents on the indole ring, as well as the reaction conditions. Without specific experimental or computational data for this compound, any discussion on these topics would be purely speculative.
Advanced Research Applications and Future Directions
Methyl 1-ethylindole-4-carboxylate as a Key Synthetic Intermediate
The structure of this compound, featuring a reactive ester group and a modifiable indole (B1671886) core, makes it a valuable intermediate in organic synthesis. Its utility spans from being a foundational piece for larger molecules to a precursor in sequential chemical transformations.
The indole-4-carboxylate framework is a versatile scaffold for constructing intricate molecular designs. Researchers utilize this compound and its close analogs as starting points to build fused heterocyclic systems and other complex derivatives. For instance, the general reactivity of the indole core is exploited in creating novel compounds with potentially enhanced biological activities. The synthesis of derivatives such as indolyl-hydrazones and pyridazino[4,5-b]indoles highlights the role of the indole carboxylate structure as a foundational building block.
A prominent example of building complex architectures from indole carboxylates involves the synthesis of fused oxazino[4,3-a]indole systems. nih.gov This process starts with derivatives like ethyl 1H-indole-2-carboxylates, which are structurally related to this compound, and through alkylation and cyclization, creates a more complex, polycyclic structure. nih.gov Such strategies demonstrate the capacity of the indole carboxylate motif to serve as a cornerstone for generating diverse chemical libraries. nih.gov
Table 1: Examples of Complex Derivatives from Indole Carboxylate Scaffolds
| Derivative Class | Synthetic Approach | Potential Application Area | Source |
|---|---|---|---|
| Indolyl-Hydrazones | Reaction with thiosemicarbazide | Kinase inhibitors | |
| Pyridazino[4,5-b]indoles | Multi-step synthesis involving the indole core | Monoamine oxidase inhibitors |
This table is generated based on synthetic applications of closely related indole carboxylate structures.
In multistep synthesis, a precursor is a compound that is part of a sequence of reactions leading to a target molecule. This compound and its analogs are frequently employed as such precursors. The carboxylate group can be chemically modified into a variety of other functional groups. For example, a related compound, 1-methyl-1H-indole-4-carboxylic acid, can be converted into 1-(1-Methyl-1H-indole-4-yl)ethanone through reaction with methyl lithium, demonstrating the transformation of the carboxylic acid group into a ketone. prepchem.com This versatility allows chemists to strategically plan synthetic routes where the indole-4-carboxylate is an early-stage intermediate. The compound serves as a crucial starting point in longer synthetic pathways aimed at producing highly functionalized and specific target molecules.
Development of Novel Synthetic Methodologies for Indole Chemistry
Research involving this compound contributes to the broader field of indole chemistry by driving the development of new synthetic methods. These efforts focus on improving the efficiency and scope of reactions to modify the indole ring.
A significant area of research is the direct functionalization of the indole core at positions that are traditionally difficult to access. acs.org The development of transition-metal-catalyzed C-H activation has opened new avenues for modifying the indole skeleton. acs.org For example, using a palladium catalyst system, it is possible to achieve C4-arylation of N-protected 3-acetylindoles. acs.org While this specific example uses an acetyl directing group, the principle extends to other directing groups like the carboxylate ester. Research has shown that functionalization of indole-3-carboxylic acid or its methyl ester can lead to C2-arylated indoles following decarboxylation. acs.org These methodologies expand the toolbox available to chemists, allowing for the creation of previously inaccessible indole derivatives. Further diversification is seen in the synthesis of fused indole systems where, after the initial ring formation, subsequent halogenation and cross-coupling reactions are performed to add further complexity. nih.gov
The synthesis and functionalization of indoles heavily rely on catalysis. acs.orgorgsyn.org The pursuit of more efficient and selective reactions for compounds like this compound spurs the development of advanced catalyst systems. Palladium catalysts are particularly prominent in this field. For instance, a palladium/phosphine-catalyzed reductive N-heteroannulation process provides a flexible route to functionalized indoles, such as methyl indole-4-carboxylate, from 2-nitrostyrenes. orgsyn.org In the realm of C-H functionalization, specific Pd(II)-catalyst systems have been designed to direct the arylation to the C4-position of the indole ring, using a directing group on the nitrogen or at the C3-position. acs.org These advancements in catalyst design are crucial for achieving high yields and selectivity in the synthesis of complex indole derivatives.
Table 2: Selected Catalytic Systems in Indole Synthesis and Functionalization
| Reaction Type | Catalyst System | Substrate Example | Purpose | Source |
|---|---|---|---|---|
| Reductive N-Heteroannulation | Palladium acetate (B1210297) / Triphenylphosphine (B44618) | Methyl 2-ethenyl-3-nitrobenzoate | Synthesis of indole core | orgsyn.org |
| C-H Arylation | Pd(II) Catalyst | 3-acetyl-N-benzylindole | Direct functionalization of the C4-position | acs.org |
This table summarizes catalyst systems used for synthesizing and functionalizing the core indole structure.
Structure-Property Relationship Studies in Designed Indole Systems
Understanding the relationship between a molecule's three-dimensional structure and its chemical or biological properties is a fundamental goal in chemistry. For indole systems, including derivatives of this compound, these studies provide critical insights for designing new molecules with specific functions. By systematically altering the substituents on the indole ring and studying the resulting changes in activity, researchers can develop structure-activity relationships (SAR). nih.gov
For example, studies on related compounds like methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate show that the presence and position of electron-withdrawing groups can significantly alter the molecule's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), which in turn influences its reactivity and catalytic pathways. Analytical techniques like X-ray crystallography are used to determine the precise solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net A study of the crystal structure of the related methyl 1-methyl-1H-indole-3-carboxylate revealed a planar molecule that forms sheet-like structures through hydrogen bonds, which helps in understanding its physical properties. researchgate.net These detailed structural insights are invaluable for designing new indole derivatives, for instance, as novel inhibitors of protein-protein interactions in therapeutic applications. nih.gov
Tailoring Electronic and Steric Properties through Substituent Variation
The electronic and steric landscape of the this compound core can be systematically engineered by introducing various substituent groups. The inherent properties of the indole ring—a π-excessive heterocyclic system—make it sensitive to the electronic effects of attached functional groups. youtube.com These modifications are crucial for rationally designing molecules with desired optical or binding properties. nih.gov
Electronic Effects:
The introduction of substituents with varying electronic characteristics (electron-donating groups, EDGs, or electron-withdrawing groups, EWGs) at different positions on the indole nucleus can profoundly alter the electron density distribution within the molecule.
Electron-Withdrawing Groups (EWGs): Placing EWGs, such as nitro (–NO₂), cyano (–CN), or additional carbonyl moieties, on the benzene (B151609) portion of the indole ring is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). For instance, computational studies on 4-substituted indoles have shown that EWGs can significantly impact the excited state properties. nih.gov Such modifications can enhance the indole's electrophilicity and make it more susceptible to nucleophilic attack, a reactivity pattern not typical for unsubstituted indoles. youtube.com
Electron-Donating Groups (EDGs): Conversely, the addition of EDGs like methoxy (B1213986) (–OCH₃) or amino (–NR₂) groups would increase the electron density of the indole ring system. This generally enhances the nucleophilicity, particularly at the C3 position, and can influence the rates of electrophilic substitution reactions. youtube.com Research on other substituted indoles and related heterocycles has demonstrated that EDGs on the aromatic ring can have a positive effect on the yields of certain synthetic transformations by increasing the core's electronic density. acs.org
The ethyl group at the N1 position already contributes a mild electron-donating effect, while the methyl carboxylate group at C4 acts as an EWG, creating a baseline electronic profile that can be further tuned.
Steric Effects:
The introduction of bulky substituents can impose significant steric hindrance, influencing the molecule's conformation and its ability to interact with other molecules or catalytic sites.
Steric Shielding: Placing large groups, such as a tert-butyl or trimethylsilyl (B98337) group, near reactive centers can shield them from attack, thereby directing reactions to other, less hindered positions. nih.gov For example, while the C3 position is intrinsically the most reactive site for electrophilic attack, steric hindrance at adjacent positions (like C4) could modulate this reactivity.
Conformational Control: The size and nature of substituents can restrict bond rotation and lock the molecule into specific conformations. This is a critical aspect in the design of ligands for biological targets, where a precise three-dimensional arrangement is often required for effective binding. nih.gov Studies on N-substituted anilines have shown that even subtle changes, like moving from a methyl to an ethyl group, can influence reactivity due to steric effects. nih.gov
Future research will likely focus on a multi-pronged approach, combining different substituents to achieve a synergistic effect on the electronic and steric properties of this compound, paving the way for its use in advanced materials and as a sophisticated building block in organic synthesis.
Impact of Structural Modifications on Chemical Reactivity Profiles
Altering the electronic and steric properties of this compound directly translates into modified chemical reactivity. These structural changes can not only influence the rate and outcome of known indole reactions but also enable entirely new transformation pathways.
Modulating Inherent Reactivity:
The indole nucleus typically undergoes electrophilic substitution, with the C3 position being the most reactive site. dergipark.org.tr However, the substituents on the this compound scaffold—the N-ethyl group and the C4-carboxylate—already create a unique reactivity profile compared to unsubstituted indole.
Influence of the C4-Ester: The electron-withdrawing nature of the methyl carboxylate group at the C4 position deactivates the benzene portion of the ring towards electrophilic attack. This effect helps to preserve the C3 position as the primary site for such reactions.
Directing Future Functionalization: By adding further substituents, the innate reactivity can be precisely guided. For example, installing a strong EWG on the benzene ring could make the pyrrole (B145914) ring even more susceptible to electrophilic attack, while also opening up the benzene ring to potential nucleophilic aromatic substitution reactions. youtube.com Conversely, strategic placement of a directing group, a common strategy in C-H functionalization, could override the inherent reactivity and allow for selective reactions at otherwise less favored positions like C2, C5, C6, or C7. researchgate.netresearchgate.net
Enabling Novel Transformations:
Advanced synthetic methods are increasingly focused on skeletal editing, where the core structure of a molecule is fundamentally altered. researchgate.net Modifying the this compound scaffold can provide access to such innovative reactions.
Ring-Opening and Expansion: The introduction of specific functional groups could render the indole core susceptible to ring-opening or ring-expansion reactions. For instance, recent studies have shown that indole skeletons can be transformed into quinazolines through a nitrogen atom insertion process, dramatically expanding the accessible chemical space from a common starting material. researchgate.net
Cycloaddition Reactions: The electronic nature of the C2=C3 double bond can be tuned by substituents. Increasing its electron-deficient character could facilitate its participation as a dipolarophile in [3+2] cycloaddition reactions, leading to the construction of complex polycyclic systems fused to the indole core. nih.gov
C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. By installing appropriate directing groups onto the this compound framework, it becomes possible to catalyze reactions at specific C-H bonds on the benzene ring, a notoriously challenging but highly rewarding endeavor for creating structural diversity. researchgate.net For example, installing a directing group at the N1 position has been used to selectively functionalize the C7 position of other indoles. researchgate.net
Future research will likely explore these avenues, using substituent effects not just to tweak existing reactivity but to unlock novel synthetic pathways, transforming this compound into a versatile platform for generating diverse and complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
